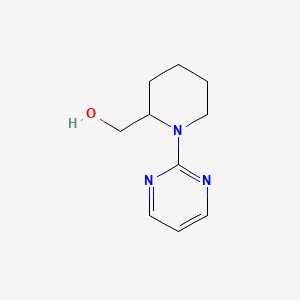

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol

Beschreibung

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a pyrimidine moiety and a hydroxymethyl group. This structure combines the rigidity of the pyrimidine ring with the conformational flexibility of the piperidine scaffold, making it a valuable intermediate in medicinal chemistry and materials science.

The compound’s physicochemical properties, such as hydrogen bond donor/acceptor capacity and topological polar surface area (TPSA), are critical for its interactions in biological systems.

Eigenschaften

IUPAC Name |

(1-pyrimidin-2-ylpiperidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-8-9-4-1-2-7-13(9)10-11-5-3-6-12-10/h3,5-6,9,14H,1-2,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSRLEYHPCRRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine ring.

Introduction of the Methanol Group:

Industrial Production Methods

Industrial production methods for (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol: has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Material Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

Biological Studies: The compound is used in biochemical assays and studies to understand its interaction with various biological targets.

Wirkmechanismus

The mechanism of action of (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine-Piperidine Scaffolds

The substitution pattern on the pyrimidine ring and piperidine backbone significantly influences physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Key Observations :

- Chlorine vs.

- Pyrimidine vs. Pyridine Scaffolds: Replacing pyrimidine with pyridine (e.g., (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) lowers TPSA (44.5 vs. ~50 Ų), suggesting reduced polarity and enhanced membrane permeability .

- Positional Isomerism : The hydroxymethyl group’s position on the piperidine ring (e.g., piperidin-2-yl vs. piperidin-4-yl) may affect conformational stability and intramolecular interactions .

Biologische Aktivität

(1-(Pyrimidin-2-yl)piperidin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety, specifically at the 2-position. The hydroxymethyl group adds to its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has shown that derivatives of compounds similar to (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol exhibit notable anticancer activities. For instance, studies on piperidine derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays .

Case Study:

A study synthesized multiple piperidine derivatives and evaluated their anticancer activity. The most potent derivative exhibited an IC50 value of 7.5 μM against MCF-7 cells, demonstrating superior activity compared to standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Preliminary studies suggest that (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol may possess antibacterial and antifungal activities due to its structural features, which allow interaction with microbial enzymes or receptors.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | Activity Type | Effective Concentration (MIC) |

|---|---|---|

| 1-(5-Chloro-pyrimidin-2-yl)-piperidin | Antibacterial | 0.25 - 1 μg/mL |

| 1-(5-Chloro-pyrimidin-4-yl)-piperidin | Antifungal | 250 μg/mL |

The biological activity of (1-(Pyrimidin-2-yl)piperidin-2-yl)methanol is hypothesized to involve binding interactions with specific enzymes or receptors, leading to altered cellular pathways. For example, its interaction with tubulin has been noted in similar compounds that inhibit cell cycle progression by preventing tubulin polymerization .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the piperidine and pyrimidine rings significantly affect the compound's biological activity. Variations in substituents can enhance selectivity and potency against specific targets.

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxymethyl group presence | Increases binding affinity |

| Chlorine substitution on pyrimidine | Enhances antimicrobial properties |

| Positioning of piperidine nitrogen | Affects anticancer efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.